tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate
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Overview
Description
“tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate” is a chemical compound. It’s a derivative of pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and its derivatives have been discussed in several studies .Scientific Research Applications
Chemical Structure and Hydrogen-Bonding
Research has revealed significant insights into the chemical structure and hydrogen bonding of compounds closely related to tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate. Studies have focused on the conformational aspects of the reduced pyridine ring, observing how minor changes in substituents can lead to variations in hydrogen-bonded structures. This understanding is crucial for the development of more effective synthetic strategies and the exploration of potential applications in various scientific fields (Trilleras et al., 2008).
Synthesis and Potential Inhibitory Effects
The synthesis of compounds like this compound has been a subject of considerable interest. One notable study details the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a unique synthetic strategy that could be relevant for similar compounds. This research points to potential applications in the development of new inhibitors with therapeutic implications (Huard et al., 2012).
Reactivity and Synthesis Methods
The reactivity of similar compounds has been studied, providing valuable insights into the synthesis and potential applications of this compound. For example, research on the diazotization and formylation of related compounds demonstrates the versatility and potential of these chemical processes in creating a wide range of derivatives, which could be pivotal in various research and industrial applications (Mironovich & Shcherbinin, 2014).
Application in Microwave-Assisted Synthesis
Another study explored the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones, showcasing a novel and environmentally friendly method. This approach could offer significant benefits in terms of efficiency and sustainability, suggesting potential applications in green chemistry and pharmaceutical synthesis (Quiroga et al., 2010).
Future Directions
Properties
IUPAC Name |
tert-butyl 1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-4-5-8-7-12-13-9(8)14/h7H,4-6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBPSENHUFJDLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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